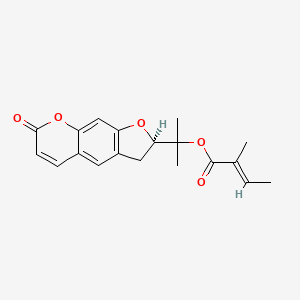
Nodakenetin Tiglate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nodakenetin Tiglate is a natural product found in Heracleum candolleanum with data available.
Applications De Recherche Scientifique
1. Role in Crohn’s Disease Pathogenesis
Nodakenetin Tiglate, associated with the NOD2 gene, is pivotal in Crohn's disease pathogenesis. Research indicates that mutations in NOD2, an intracellular receptor for bacterial peptidoglycans, lead to diminished mucosal α-defensin expression. This decrease in α-defensins, especially prominent in individuals with NOD2 mutations, may partially explain the mucosal inflammation and ileal involvement characteristic of Crohn’s disease (Wehkamp et al., 2004).
2. Influence on Liver Metastases of Neuroendocrine Tumors
A study has highlighted the potential of this compound in differentiating primary small bowel (SBNETs) and pancreatic neuroendocrine tumors (PNETs) based on the expression of specific genes in metastases. This distinction is crucial for determining the primary tumor site, which is often unknown without exploratory surgery. The research has successfully employed a gene expression algorithm with high accuracy, thus showcasing a possible application of this compound in clinical decision-making (Sherman et al., 2014).
3. Association with Spontaneous Bacterial Peritonitis in Liver Cirrhosis
Research has unveiled that polymorphisms in the TLR2 gene, in conjunction with the NOD2 gene, are significantly associated with an increased risk for spontaneous bacterial peritonitis (SBP) in patients with liver cirrhosis. The presence of both TLR2 and NOD2 risk variants considerably heightens the risk for SBP, suggesting an essential role of this compound in the susceptibility and pathogenesis of SBP in cirrhotic patients (Nischalke et al., 2011).
4. Involvement in Left-Right Patterning Defects
Variants in NODAL, closely related to this compound, have been implicated in congenital left-right (LR) axis patterning defects or heterotaxy. Research has identified variants in NODAL associated with a higher occurrence of pulmonary valve atresia and demonstrated that these variants result in impaired signaling, potentially contributing to sporadic human LR patterning defects (Mohapatra et al., 2009).
5. Impact on Transplant-Related Mortality and Graft-Versus-Host Disease
Studies have revealed that mutations in the NOD2/CARD15 gene, which are associated with a diminished nuclear factor-kappaB response to bacterial cell wall products, significantly influence transplant-related mortality and graft-versus-host disease (GvHD) following allogeneic stem cell transplantation. The presence of mutated alleles in both donors and recipients notably increases the risk, highlighting the potential impact of this compound in the pathophysiology of GvHD and its relevance in risk assessment or donor selection for transplantation (Holler et al., 2004).
Propriétés
Numéro CAS |
106974-21-4 |
|---|---|
Formule moléculaire |
C19H20O5 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-[(2R)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C19H20O5/c1-5-11(2)18(21)24-19(3,4)16-9-13-8-12-6-7-17(20)23-14(12)10-15(13)22-16/h5-8,10,16H,9H2,1-4H3/b11-5+/t16-/m1/s1 |
Clé InChI |
HHNCJFKRMZDTHW-QHQPLOKBSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)OC(C)(C)[C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 |
SMILES |
CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 |
SMILES canonique |
CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



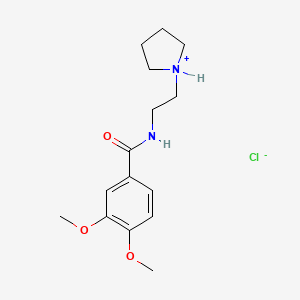
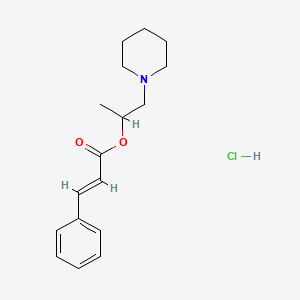
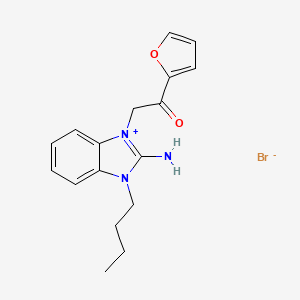
![1-[(2,4-Dichlorophenyl)methyl]pyridin-1-ium-4-amine;chloride](/img/structure/B1649805.png)
![11H-Isoindolo[2,1-a]quinazolin-12-ium-5-amine;bromide](/img/structure/B1649806.png)
![[4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl-cyclopentylazanium;chloride](/img/structure/B1649807.png)
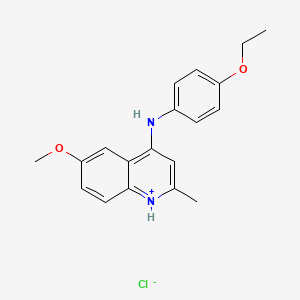
![3-Bromo-4-{[(1-cyclopropylethyl)carbamoyl]methoxy}benzoic acid](/img/structure/B1649811.png)
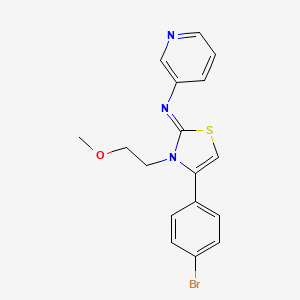
![2-{2-[2-(3-Fluorophenoxy)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1649814.png)
![Propan-2-yl 2-[3-(ethylsulfamoyl)benzoyloxy]acetate](/img/structure/B1649818.png)
![N-[2-[acetyl(benzyl)amino]ethyl]-N-benzylacetamide](/img/structure/B1649819.png)
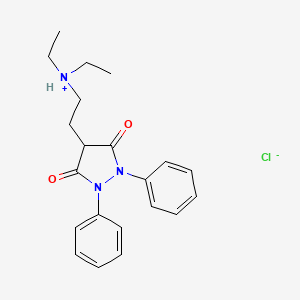
![4-Amino-N-[2-[(4-ethoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazol-5-ium-3-carboxamide;chloride](/img/structure/B1649822.png)